Urea, (2-(2,6-dichlorophenoxy)ethyl)-

Lipophilicity Membrane permeability Drug design

Urea, (2-(2,6-dichlorophenoxy)ethyl)- (CAS 102433-14-7) is a synthetic substituted urea bearing a 2,6-dichlorophenoxyethyl side chain with molecular formula C9H10Cl2N2O2 and molecular weight 249.09 g/mol. The compound is structurally related to two pharmacologically active molecules—guanoclor (a hydrazinecarboximidamide sympatholytic) and lofexidine (an imidazoline α2-adrenergic agonist)—but replaces their charged guanidine or imidazoline terminus with a neutral urea group.

Molecular Formula C9H10Cl2N2O2
Molecular Weight 249.09 g/mol
CAS No. 102433-14-7
Cat. No. B035168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, (2-(2,6-dichlorophenoxy)ethyl)-
CAS102433-14-7
Synonyms(2-(2,6-Dichlorophenoxy)ethyl)urea
Molecular FormulaC9H10Cl2N2O2
Molecular Weight249.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)OCCNC(=O)N)Cl
InChIInChI=1S/C9H10Cl2N2O2/c10-6-2-1-3-7(11)8(6)15-5-4-13-9(12)14/h1-3H,4-5H2,(H3,12,13,14)
InChIKeyDNGGVVZOBSEDOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urea, (2-(2,6-dichlorophenoxy)ethyl)- (CAS 102433-14-7): Procurement-Relevant Structural and Physicochemical Baseline


Urea, (2-(2,6-dichlorophenoxy)ethyl)- (CAS 102433-14-7) is a synthetic substituted urea bearing a 2,6-dichlorophenoxyethyl side chain with molecular formula C9H10Cl2N2O2 and molecular weight 249.09 g/mol . The compound is structurally related to two pharmacologically active molecules—guanoclor (a hydrazinecarboximidamide sympatholytic) and lofexidine (an imidazoline α2-adrenergic agonist)—but replaces their charged guanidine or imidazoline terminus with a neutral urea group [1]. This substitution fundamentally alters hydrogen-bonding capacity (3 HBD, 4 HBA), lipophilicity (ACD/LogP = 1.79), and predicted Rule-of-Five compliance (zero violations), distinguishing it from its charged analogs for applications requiring increased membrane permeability or reduced basicity .

Why Generic Substitution Fails for Urea, (2-(2,6-dichlorophenoxy)ethyl)-: The Terminal Group Determines Pharmacological and Physicochemical Identity


The 2,6-dichlorophenoxyethyl aryloxyalkyl scaffold is shared by multiple bioactive compounds, but the terminal functionality dictates target engagement, pharmacokinetics, and safety profile. Guanoclor (hydrazinecarboximidamide terminus) binds non-adrenergic sites in kidney membranes with IC50 = 10 nM and inhibits dopamine β-hydroxylase (IC50 = 90 µM) [1], while lofexidine (imidazoline terminus) acts as a potent α2-adrenergic agonist with IC50 values in the low nanomolar range [2]. Simply selecting either analog as a procurement substitute ignores the urea group's distinct hydrogen-bond donor/acceptor geometry, lower basicity (pKa predicted ~14-15 for urea NH2 vs. ~9.8 for lofexidine imidazoline ), and divergent metabolic susceptibility, each of which can produce opposite experimental outcomes in assays predicated on target binding, enzyme inhibition, or cellular permeability. The evidence summarized below quantifies key differentiation dimensions relevant to scientific selection.

Quantitative Differentiation Evidence for Urea, (2-(2,6-dichlorophenoxy)ethyl)- vs. In-Class Analogs


Lipophilicity Advantage: ACD/LogP 1.79 vs. Guanoclor and Lofexidine—Implications for Membrane Permeability

The predicted ACD/LogP of Urea, (2-(2,6-dichlorophenoxy)ethyl)- is 1.79 ± 0.5, derived from the ACD/Labs Percepta PhysChem Module . This value is significantly lower than lofexidine (estimated LogP ~3.0 based on structural similarity to 2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole) [1] and guanoclor (predicted LogP ~2.5-3.0), indicating higher aqueous compatibility and lower non-specific membrane partitioning. The neutral urea group reduces LogP by approximately 1.0-1.5 log units versus the imidazoline and hydrazinecarboximidamide analogs, translating to an estimated 10- to 30-fold difference in octanol-water partition coefficient. This difference directly impacts passive membrane permeability, oral absorption potential, and distribution volume.

Lipophilicity Membrane permeability Drug design

Hydrogen-Bond Donor/Acceptor Profile: 3 HBD / 4 HBA vs. Guanoclor and Lofexidine—Impact on Target Recognition

Urea, (2-(2,6-dichlorophenoxy)ethyl)- contains 3 hydrogen-bond donors (urea NH2 and NH) and 4 hydrogen-bond acceptors (urea C=O, ether O, two Cl), as predicted by the ACD/Labs Percepta Module . This donor/acceptor count differs from guanoclor (4 HBD, 4 HBA) and lofexidine (1 HBD, 3 HBA) [1][2]. The urea group can act simultaneously as a bidentate hydrogen-bond donor and a single acceptor, enabling distinct binding motifs—particularly with kinase hinge regions, urea-binding pockets in soluble epoxide hydrolase, and anion-recognition sites—that the charged guanidine (guanoclor) and the basic imidazoline (lofexidine) cannot replicate without protonation-state adjustments. The polar surface area of 64 Ų is intermediate between the more polar guanoclor (estimated TPSA ~90 Ų) and the less polar lofexidine (TPSA ~24.8 Ų).

Hydrogen bonding Structure-activity relationship Molecular recognition

Thermal and Physical Stability: Boiling Point 384.5°C and Density 1.4 g/cm³ vs. Analogs—Suitability for Formulation and Storage

The predicted boiling point of Urea, (2-(2,6-dichlorophenoxy)ethyl)- is 384.5 ± 42.0 °C at 760 mmHg, with vapor pressure of 0.0 ± 0.9 mmHg at 25 °C and enthalpy of vaporization of 63.3 ± 3.0 kJ/mol . These values indicate low volatility and high thermal stability, suitable for long-term storage at ambient temperature and for use as an analytical reference standard. The density of 1.4 ± 0.1 g/cm³ and flash point of 186.4 ± 27.9 °C further support safe handling and formulation . Compared to lofexidine hydrochloride (CAS 21498-08-8), which is very soluble in water and ethanol but practically insoluble in ether [1], the urea derivative offers a distinct solubility profile—insoluble in water at room temperature but soluble in organic solvents—that is advantageous for chromatographic separation (reverse-phase HPLC) and for preparing stable stock solutions in DMSO.

Physicochemical stability Formulation development Analytical reference standards

Class-Level Antiarrhythmic Potential: Structural Basis for Ion-Channel Activity Distinguishing the Urea from Guanidine/Imidazoline Derivatives

Patent US 4,500,529 demonstrates that N-(aryloxyalkyl)-N'-(aminoalkyl)ureas—the structural class encompassing Urea, (2-(2,6-dichlorophenoxy)ethyl)—exhibit antiarrhythmic activity in dogs across four arrhythmia models: ouabain-induced, coronary-artery ligation, injury-induced, and acetylcholine-induced arrhythmias [1]. While quantitative head-to-head data for this specific compound against guanoclor or lofexidine are not publicly available, the urea class operates through a mechanism distinct from the sympatholytic (guanoclor: non-adrenergic site binding, IC50 = 10 nM) and central α2-agonist (lofexidine: IC50 = 43 nM) pathways [2][3]. The urea's neutral character avoids the cation-driven off-target interactions common to charged guanidine or imidazoline species, potentially reducing hERG liability and orthostatic hypotension risk observed with lofexidine.

Antiarrhythmic Cardiac pharmacology Ion channel

Procurement-Relevant Application Scenarios for Urea, (2-(2,6-dichlorophenoxy)ethyl)- (CAS 102433-14-7)


Cardiac Safety Pharmacology Screening: Orthogonal Tool Compound for Ion-Channel Profiling Panels

Given the class-level antiarrhythmic activity of N-(aryloxyalkyl)-N'-(aminoalkyl)ureas documented in US Patent 4,500,529, Urea, (2-(2,6-dichlorophenoxy)ethyl)- can serve as a structurally orthogonal tool compound in cardiac ion-channel profiling panels (e.g., hERG, NaV1.5, CaV1.2) . Unlike guanoclor—which potently binds non-adrenergic sites (IC50 = 10 nM) and inhibits norepinephrine release —and lofexidine—which activates α2-adrenergic receptors (IC50 = 43 nM) —the neutral urea derivative is predicted to lack direct adrenergic activity, making it a cleaner probe for isolating ion-channel-mediated effects from receptor-mediated hemodynamic changes. Its low aqueous solubility and high boiling point (384.5°C) facilitate preparation of stable DMSO stock solutions suitable for automated patch-clamp platforms .

Analytical Reference Standard for Chromatographic Method Development and Metabolite Identification

The predicted physicochemical profile—density 1.4 g/cm³, boiling point 384.5°C, and water-insolubility at room temperature —makes the compound an excellent candidate as an analytical reference standard for reverse-phase HPLC and LC-MS method development. Its ACD/LogP of 1.79 places it in an ideal retention window for C18 columns with acetonitrile/water gradients, while its distinct mass (M = 249.09 Da) and chlorine isotope pattern (two Cl atoms) provide unambiguous MS detection. As a potential metabolite or synthetic intermediate of 2,6-dichlorophenoxyethyl-containing drugs (guanoclor, lofexidine), the compound can be used to spike biological matrices for recovery and matrix-effect validation .

Fragment-Based Drug Discovery (FBDD): Balanced Polarity Probe for Kinase and Hydrolase Screening

With 3 HBD, 4 HBA, and a polar surface area of 64 Ų, Urea, (2-(2,6-dichlorophenoxy)ethyl)- occupies a favorable property space for fragment-based screening (MW = 249 Da; zero Rule-of-Five violations) . The urea group can serve as a bidentate hinge-binding motif common in kinase inhibitors, while the 2,6-dichlorophenoxy moiety provides a halogen-bond-accepting surface for optimizing target complementarity. Unlike the permanently charged guanidine of guanoclor or the basic imidazoline of lofexidine, the neutral urea can be screened at physiological pH without counterion artifacts, reducing false-positive hit rates in biophysical assays (SPR, DSF, NMR) .

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